![molecular formula C19H25N7O B6460471 4-[6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine CAS No. 2548977-95-1](/img/structure/B6460471.png)
4-[6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a morpholine ring, a piperazine ring, and two pyrimidine rings. The presence of these groups suggests that the compound could have a variety of chemical properties and potential uses .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the morpholine ring could be formed through a reaction of diethylene glycol with ammonia, while the pyrimidine rings could be synthesized through a reaction of a β-dicarbonyl compound with guanidine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The morpholine and piperazine rings would provide a degree of rigidity to the structure, while the pyrimidine rings could participate in aromatic stacking interactions .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific functional groups present. For example, the morpholine ring could undergo nucleophilic substitution reactions, while the pyrimidine rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make the compound more polar, affecting its solubility in different solvents .Scientific Research Applications
Nanocatalysis with Preyssler Nanoparticles
The acidic cesium salt of Preyssler nanoparticles (Cs12H2[NaP5W30O110]) serves as a green and recyclable nanocatalyst for synthesizing 6-aryl-1H-pyrazolo [3,4-d]pyrimidin-4 [5H]-ones . Researchers achieved this by reacting 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aromatic aldehydes in the presence of the Preyssler catalyst. These heterocyclic compounds have potential applications in drug discovery due to their anti-tumor and anti-leukemia activities .
Bicyclic Systems: Pyrimido[4,5-d]pyrimidines
Pyrimido[4,5-d]pyrimidines are fascinating bicyclic [6 + 6] systems. They exhibit diverse chemical properties and biological significance. Researchers explore their synthesis and potential applications in drug design, molecular recognition, and materials science .
Derivatives of Pyrido[2,3-d]pyrimidin-5-one
Heating 5-acetyl-4-aminopyrimidines with MeONa in BuOH leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives. These compounds involve the acetyl methyl group and the amide carbonyl moiety in cyclization. Their applications span medicinal chemistry, where they may serve as building blocks for drug development .
Medicinal Chemistry: Anti-Tumor and Anti-Leukemia Agents
Given the importance of Pyrazolo[3,4-d]pyrimidines in medicine, researchers explore derivatives of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones. These compounds exhibit promising anti-tumor and anti-leukemia activities. The use of Preyssler nanoparticles as a green catalyst enhances their synthesis and potential therapeutic applications .
Hybrid Materials: Polyoxometalates (POMs)
Polyoxometalates (POMs) are nanosized building blocks with intriguing structures. Researchers investigate their use in functional composite materials. POMs, including Preyssler-type heteropolyacids, offer opportunities for designing hybrid systems with applications in catalysis, energy storage, and materials science .
Green Reactions and Eco-Friendly Catalysis
The development of nanostructured materials for green reactions remains an active area of research. By utilizing Preyssler nanoparticles, scientists contribute to eco-friendly catalysis. The synthesis of heterocyclic compounds using these solid nanocatalysts aligns with sustainable practices and opens avenues for further exploration .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, play a crucial role in nucleic acid synthesis .
Mode of Action
Pyrimidine derivatives are known to interact with various enzymes involved in nucleic acid synthesis . The compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
The compound likely affects the biochemical pathways involved in nucleic acid synthesis, given its structural similarity to pyrimidine . The downstream effects of this interaction could include alterations in DNA and RNA synthesis and function, potentially impacting cell growth and division.
properties
IUPAC Name |
4-[6-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O/c1-2-15-16(3-1)20-13-23-19(15)26-6-4-24(5-7-26)17-12-18(22-14-21-17)25-8-10-27-11-9-25/h12-14H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLWAJDTGCYGAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2N3CCN(CC3)C4=CC(=NC=N4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine |
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